molecular formula C7H10N2O2 B1315948 (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 98735-78-5

(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione

Número de catálogo: B1315948
Número CAS: 98735-78-5
Peso molecular: 154.17 g/mol
Clave InChI: GOZSGPRARCHOLL-BYPYZUCNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(6S)-6-methyl-4,7-diazaspiro[2.5]octane-5,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-5(10)9-7(2-3-7)6(11)8-4/h4H,2-3H2,1H3,(H,8,11)(H,9,10)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOZSGPRARCHOLL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2(CC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NC2(CC2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571809
Record name (6S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98735-78-5
Record name (6S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Spirocyclic Diamide Scaffold: A Privileged Architecture for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Spirocyclic scaffolds, characterized by a central tetrahedral carbon connecting two rings, are emerging as powerful tools in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer significant advantages over traditional flat, aromatic structures, leading to improved potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the therapeutic potential of a specific and promising subclass: spirocyclic diamides. We will delve into key therapeutic areas where these scaffolds are making an impact, detail their mechanisms of action, and provide field-proven experimental protocols for their synthesis, screening, and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical space occupied by spirocyclic diamides to address challenging therapeutic targets.

Introduction: Escaping Flatland in Drug Discovery

The imperative to "escape from flatland" has become a guiding principle in modern medicinal chemistry. Over-reliance on two-dimensional, sp2-hybridized scaffolds has often led to challenges in achieving target specificity and favorable drug-like properties. Spirocyclic structures, rich in sp3-hybridized carbons, offer a compelling solution by presenting a more defined three-dimensional arrangement of functional groups, allowing for more precise and potent interactions with biological targets.[1] The spirocyclic diamide core, in particular, combines this advantageous 3D geometry with the hydrogen bonding capabilities of the amide functional groups, making it a versatile and privileged scaffold for therapeutic innovation.[2] This guide will explore the burgeoning potential of spirocyclic diamides in oncology, neuroscience, and beyond.

Therapeutic Applications and Mechanisms of Action

Spirocyclic diamides have demonstrated significant potential across a range of therapeutic areas. Their rigid structures allow for the precise positioning of pharmacophoric elements to interact with specific binding pockets on protein targets.

Oncology: Reactivating the Guardian of the Genome - MDM2-p53 Inhibition

A key strategy in cancer therapy is the reactivation of the p53 tumor suppressor protein, often referred to as the "guardian of the genome."[3] In many cancers with wild-type p53, its tumor-suppressive functions are abrogated by the over-expression of its negative regulator, murine double minute 2 (MDM2).[3][4][5] The interaction between p53 and MDM2 is a prime target for therapeutic intervention, and spirocyclic scaffolds, particularly spiro-oxindoles (a class of spirocyclic amides), have emerged as potent inhibitors of this protein-protein interaction.[3][6][7][8]

Mechanism of Action: Spirocyclic diamide inhibitors are designed to mimic the key p53 amino acid residues (Phe19, Trp23, and Leu26) that bind to a hydrophobic pocket on the MDM2 protein.[3] By occupying this pocket, the spirocyclic compounds competitively inhibit the p53-MDM2 interaction, preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[5] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its target genes to induce cell cycle arrest, apoptosis, and senescence in cancer cells.[5][9]

Below is a diagram illustrating the MDM2-p53 signaling pathway and the intervention point for spirocyclic diamide inhibitors.

MDM2_p53_Pathway cluster_inhibition Therapeutic Intervention Cellular Stress Cellular Stress p53 p53 (Tumor Suppressor) Cellular Stress->p53 activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 upregulates Proteasome Proteasome p53->Proteasome targeted for degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis induces MDM2->p53 binds & ubiquitinates Spirocyclic_Diamide Spirocyclic Diamide Inhibitor Spirocyclic_Diamide->MDM2 inhibits binding to p53

Figure 1: The MDM2-p53 signaling pathway and the inhibitory action of spirocyclic diamides.

Quantitative Data: Potency of Spiro-oxindole MDM2-p53 Inhibitors

The potency of spiro-oxindole derivatives as MDM2-p53 inhibitors has been demonstrated in numerous studies. The following table summarizes the inhibitory concentrations (IC50) of representative compounds against various cancer cell lines.

Compound IDCancer Cell Linep53 StatusIC50 (µM)Reference
MI-63 SJSA-1 (osteosarcoma)Wild-type0.96[6]
MI-63 HCT116 (colon cancer)Wild-type2.9[6]
BI-0252 SJSA-1 (osteosarcoma)Wild-typeIn vivo efficacy[7]
Compound 7 MCF7 (breast cancer)Wild-type4.8[10]
Compound 7 HCT116 (colon cancer)Wild-type3.9[10]
Ion Channel Modulation: A New Frontier in Pain and Neurological Disorders

Ion channels are critical regulators of neuronal excitability, and their dysfunction is implicated in a variety of neurological and psychiatric disorders, including chronic pain. Spirocyclic diamides are emerging as novel modulators of specific ion channels, offering the potential for highly selective therapeutic agents.

Diamide insecticides are a prominent class of compounds that act as potent activators of insect ryanodine receptors (RyRs), which are intracellular calcium release channels crucial for muscle contraction.[11][12] While the primary application is in agriculture, the study of these diamides provides a blueprint for designing selective ion channel modulators.

Mechanism of Action: Diamide insecticides bind to a specific site on the insect RyR, inducing a conformational change that locks the channel in an open state.[13][14] This leads to uncontrolled depletion of intracellular calcium stores, resulting in muscle paralysis and death of the insect.[13] The selectivity of these compounds for insect RyRs over their mammalian counterparts is a key feature, highlighting the potential for designing species-specific ion channel modulators.[13][14]

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that functions as a sensor for noxious chemical and physical stimuli, playing a significant role in pain and inflammation. Antagonists of TRPA1 are therefore being actively pursued as potential analgesics.

Mechanism of Action: Spirocyclic compounds have been identified as potent antagonists of the TRPA1 channel. These molecules are thought to bind to the transmembrane domain of the channel, allosterically inhibiting its opening in response to agonist stimulation.[15] This prevents the influx of cations, thereby reducing neuronal depolarization and the sensation of pain.

Quantitative Data: Potency of TRPA1 Antagonists

The following table presents the half-maximal inhibitory concentrations (IC50) for representative TRPA1 antagonists.

CompoundAgonistHuman TRPA1 IC50 (nM)Reference
AZ465 CS (10 nM)20[16]
AZ465 Zn2+ (100 µM)85[16]
TRPA1 Antagonist 1 Not specified8[17]
BAY-390 Not specifiedHigh potency[18]
Neurodegenerative Diseases: Combating Protein Misfolding

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the misfolding and aggregation of specific proteins into amyloid fibrils.[19] Inhibiting this fibril formation is a key therapeutic strategy. Recent studies have shown that spirooxindoles can effectively inhibit the formation of these pathological protein aggregates.[19]

Mechanism of Action: Spirooxindole compounds are hypothesized to interfere with the self-assembly of amyloidogenic proteins. Their hydrophobic nature may allow them to interact with the aggregation-prone regions of these proteins, disrupting the formation of the highly ordered beta-sheet structures that are characteristic of amyloid fibrils.[19] Instead of forming toxic fibrils, the proteins are directed towards forming disordered, non-fibrillar aggregates.[19]

Key Experimental Workflows and Protocols

The successful development of spirocyclic diamide therapeutics relies on robust and reproducible experimental methodologies. This section provides detailed, step-by-step protocols for key assays used in the synthesis, screening, and characterization of these compounds.

Below is a generalized workflow for the discovery and preclinical evaluation of spirocyclic diamide drug candidates.

Experimental_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening Cascade cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation Synthesis Solid-Phase or Solution-Phase Synthesis Primary_Screening Primary Screening (e.g., HTRF, FLIPR) Synthesis->Primary_Screening Hit_Validation Hit Validation & Dose-Response Primary_Screening->Hit_Validation Secondary_Assays Secondary Assays (e.g., Cytotoxicity) Hit_Validation->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Xenograft_Models Xenograft/Disease Models ADME_Tox->Xenograft_Models

Figure 2: A generalized experimental workflow for the development of spirocyclic diamide therapeutics.

Synthesis of Spirocyclic Diamides: A Solid-Phase Approach

Solid-phase synthesis offers a streamlined and efficient method for generating libraries of spirocyclic diamides for screening.[13][14]

Protocol: Solid-Phase Synthesis of a Spirocyclic Diamide Library

  • Resin Preparation: Swell a suitable solid support (e.g., Rink amide resin) in an appropriate solvent such as dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

  • First Amine Coupling: Couple the first amino acid to the deprotected resin using a suitable coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in DMF.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • Diacid Coupling: Introduce the diacid template that will form the basis of the spirocyclic core. Couple the diacid to the free amine on the resin-bound amino acid using coupling reagents as in step 3.

  • Second Amine Coupling: Couple the second amino acid to the remaining free carboxylic acid of the diacid template.

  • Intramolecular Cyclization: Induce intramolecular cyclization to form the spirocyclic diamide. This step is often achieved by activating the terminal carboxylic acid and reacting it with the secondary amine formed from the first amino acid.

  • Cleavage and Deprotection: Cleave the spirocyclic diamide from the resin and remove any side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the structure and purity of the final compound using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

In Vitro Screening Assays

The HTRF assay is a robust, high-throughput method for quantifying protein-protein interactions.[10][20][21]

Protocol: MDM2-p53 HTRF Assay

  • Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.1% BSA). Dilute GST-tagged MDM2 protein, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody, and XL665-conjugated streptavidin to their working concentrations in the assay buffer.

  • Compound Plating: Dispense the spirocyclic diamide compounds at various concentrations into a low-volume 384-well white plate. Include positive (no inhibitor) and negative (no MDM2 or p53) controls.

  • Protein Addition: Add the GST-MDM2 and biotin-p53 to the wells.

  • Detection Reagent Addition: Add the Europium cryptate-labeled anti-GST antibody and XL665-conjugated streptavidin to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

  • Signal Reading: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (Europium cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is inversely proportional to the inhibitory activity of the compound. Determine the IC50 values by plotting the HTRF ratio against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

The SRB assay is a colorimetric method for determining cell viability based on the measurement of cellular protein content.[7][11][22][23]

Protocol: SRB Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the spirocyclic diamide compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and then add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method for measuring changes in intracellular calcium concentration, which is a common downstream effect of ion channel activation.[2][9][16][24][25][26]

Protocol: FLIPR Calcium Influx Assay for TRPA1 Antagonists

  • Cell Plating: Seed cells stably expressing the TRPA1 channel into 384-well black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading: Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Remove the cell culture medium and add the dye loading buffer to each well.

  • Incubation: Incubate the plates for 1 hour at 37°C to allow for dye uptake.

  • Compound Addition: Transfer the plate to the FLIPR instrument. Add the spirocyclic diamide compounds at various concentrations and incubate for a defined period (e.g., 5-10 minutes).

  • Agonist Stimulation and Signal Reading: Add a known TRPA1 agonist (e.g., cinnamaldehyde or AITC) at a concentration that elicits a submaximal response (e.g., EC80). Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the influx of calcium. Calculate the percentage of inhibition of the agonist-induced calcium influx by the spirocyclic diamide compounds and determine their IC50 values.

This assay assesses the ability of compounds to inhibit the aggregation of amyloidogenic proteins.[27][28][29][30][31]

Protocol: Thioflavin T (ThT) Fluorescence Assay

  • Protein Preparation: Prepare a solution of the amyloidogenic protein (e.g., Aβ peptide or α-synuclein) in an appropriate buffer that promotes fibrillation (e.g., PBS at pH 7.4).

  • Incubation with Inhibitors: In a 96-well black plate, mix the protein solution with various concentrations of the spirocyclic diamide compounds. Include a control with the protein alone.

  • Fibrillation Induction: Incubate the plate at 37°C with continuous shaking to promote fibril formation.

  • ThT Staining and Fluorescence Measurement: At various time points, add Thioflavin T (ThT) to the wells. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils. Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis: A decrease in ThT fluorescence in the presence of the spirocyclic diamide compounds compared to the control indicates inhibition of fibril formation. The percentage of inhibition can be calculated, and IC50 values can be determined.

Conclusion and Future Directions

Spirocyclic diamides represent a compelling and underexplored area of chemical space with significant therapeutic potential. Their unique three-dimensional architecture provides a rigid scaffold for the precise presentation of functional groups, enabling the development of highly potent and selective modulators of challenging drug targets. The successful application of spiro-oxindoles as inhibitors of the MDM2-p53 interaction in oncology serves as a powerful testament to the promise of this compound class. Further exploration of spirocyclic diamides as ion channel modulators and inhibitors of protein aggregation is poised to yield novel therapeutics for a range of debilitating diseases. As synthetic methodologies continue to advance, enabling the creation of increasingly diverse and complex spirocyclic diamide libraries, we can anticipate an expansion of their therapeutic applications and a significant contribution to the future of drug discovery.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of p53-Murine Double Minute 2 (MDM2) Interactions with 3,3'-Spirocyclopentene Oxindole Derivatives. Retrieved from [Link]

  • PubMed. (2016, November 23). Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Retrieved from [Link]

  • PubMed. (n.d.). Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. Retrieved from [Link]

  • PubMed. (2006, June 15). Structure-based Design of Spiro-Oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction. Retrieved from [Link]

  • RSC Publishing. (2024, January 2). Characterizing fibril morphological changes by spirooxindoles for neurodegenerative disease application. Retrieved from [Link]

  • PubMed. (2020, August 17). Structural basis for diamide modulation of ryanodine receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural basis for diamide modulation of ryanodine receptor. Retrieved from [Link]

  • PMC. (2013, January 30). In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of TRPA1 inhibitors reported in the literature. 1, 20 2, 21,22.... Retrieved from [Link]

  • PubMed. (n.d.). Solid phase synthesis of diamides as potential bone resorption inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Ryanodine Receptors for Drugs and Insecticides: An Overview. Retrieved from [Link]

  • YouTube. (2023, February 8). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. Retrieved from [Link]

  • PMC. (n.d.). The MDM2-p53 pathway revisited. Retrieved from [Link]

  • PubMed. (2013, September 21). Diaryl- and triaryl-pyrrole derivatives: inhibitors of the MDM2-p53 and MDMX-p53 protein-protein interactions. Retrieved from [Link]

  • NCBI Bookshelf. (2012, May 1). FLIPR™ Assays for GPCR and Ion Channel Targets. Retrieved from [Link]

  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Retrieved from [Link]

  • PLOS One. (n.d.). Novel Transthyretin Amyloid Fibril Formation Inhibitors: Synthesis, Biological Evaluation, and X-Ray Structural Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values (µM) of some active compounds.. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

  • Bio-protocol. (n.d.). FLIPR calcium signaling assay. Retrieved from [Link]

  • PMC. (2022, May 11). Structural Modeling of TRPA1 Ion Channel—Determination of the Binding Site for Antagonists. Retrieved from [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Evaluation Assay Kit Guide. Retrieved from [Link]

  • PubMed. (n.d.). Characterizing fibril morphological changes by spirooxindoles for neurodegenerative disease application. Retrieved from [Link]

  • PubMed. (n.d.). Inhibition of amyloid fibril formation and cytotoxicity by hydroxyindole derivatives. Retrieved from [Link]

  • Frontiers. (n.d.). Function and therapeutic potential of transient receptor potential ankyrin 1 in fibrosis. Retrieved from [Link]

  • Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]

  • Bentham Science. (n.d.). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'- pyrrolidine) Derivatives. Retrieved from [Link]

  • BPS Bioscience. (n.d.). MDM2-Driven p53 Ubiquitination Assay Kit. Retrieved from [Link]

  • CyVerse. (n.d.). Intro to DOT language. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. Retrieved from [Link]

  • NIH. (n.d.). Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization. Retrieved from [Link]

  • PubMed. (2009, July 21). Novel transthyretin amyloid fibril formation inhibitors: synthesis, biological evaluation, and X-ray structural analysis. Retrieved from [Link]

  • PMC. (2023, February 24). Producing amyloid fibrils in vitro: A tool for studying AL amyloidosis. Retrieved from [Link]

  • Medium. (2018, October 7). Dot Language (graph based diagrams). Retrieved from [Link]

  • ResearchGate. (n.d.). The Mdm2-MdmX-p53 signaling pathway. Mdm2 and MdmX expression is.... Retrieved from [Link]

  • Nowick Lab. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • AWS. (n.d.). DOT Language for CONSORT Flow Diagram. Retrieved from [Link]

Sources

Physicochemical Profiling of Spiro-Diketopiperazines: A Technical Guide to Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro-diketopiperazines (Spiro-DKPs) represent a "privileged scaffold" in modern drug discovery, offering a distinct solution to the "flatland" problem of traditional aromatic-heavy libraries. By fusing the rigid, six-membered diketopiperazine (DKP) ring with a second cyclic system via a spiro-quaternary carbon, these molecules achieve high fraction of sp3-hybridized carbons (


) and defined three-dimensional vectors. This guide details the physicochemical characteristics that make Spiro-DKPs superior peptidomimetics, focusing on their solubility, permeability, and metabolic stability profiles, and provides validated protocols for their assessment.

Part 1: Structural Architecture & Conformational Dynamics

The Spiro-Quaternary Effect

The defining feature of Spiro-DKPs is the spiro-carbon (typically at the C3 position of the DKP ring). Unlike simple DKPs which can adopt boat or planar conformations depending on substitution, the spiro-fusion locks the scaffold into a rigid 3D conformation.

  • Entropy of Binding: The spiro-constraint pre-organizes the pharmacophore. This reduces the entropic penalty (

    
    ) upon binding to a protein target, a critical factor in achieving nanomolar affinity.
    
  • Vectorial Projection: The orthogonal arrangement of the two rings allows side chains to project into distinct quadrants of 3D space, mimicking the

    
     and 
    
    
    
    residues of a
    
    
    -turn without the flexibility of a linear peptide.
Visualization: Scaffold Evolution

The following diagram illustrates the transition from a flexible linear dipeptide to the rigidified Spiro-DKP scaffold.

SpiroEvolution Linear Linear Dipeptide (High Flexibility) DKP Simple DKP (Cyclic, Planar/Boat) Linear->DKP Cyclization (-H2O) Spiro Spiro-DKP (Rigid, 3D-Vectorized) DKP->Spiro Spiro-Fusion (e.g., 1,3-Dipolar Cycloaddition) Properties High Fsp3 Metabolic Stability Specific Stereochemistry Spiro->Properties Resulting Characteristics

Figure 1: Structural evolution from flexible peptides to rigid spiro-scaffolds, highlighting the gain in defined physiochemical properties.[1]

Part 2: Physicochemical Profiling

Solubility and Lipophilicity (LogP/LogD)

Spiro-DKPs often exhibit "chameleonic" properties.

  • Intramolecular Hydrogen Bonding (IMHB): The amide NH and carbonyls of the DKP ring can form IMHBs with side chains on the spiro-ring. In non-polar environments (lipid bilayer), these bonds close, increasing lipophilicity and permeability. In aqueous environments, they open to solvate, improving solubility.

  • Crystal Lattice Energy: The non-planar, globular shape disrupts

    
    -
    
    
    
    stacking interactions common in flat aromatic drugs, lowering crystal lattice energy and thereby enhancing thermodynamic solubility.
Permeability (PAMPA & Caco-2)

Despite being peptide-derived, Spiro-DKPs generally show excellent passive permeability.

  • Topological Polar Surface Area (TPSA): The cyclization masks the N- and C-termini charges. A TPSA < 140 Ų is easily maintained even with complex substitutions.

  • Efflux: Unlike linear peptides, Spiro-DKPs are less frequently substrates for P-gp efflux pumps due to their compact, rigid nature and lack of exposed rotatable peptide bonds.

Metabolic Stability
  • Proteolytic Resistance: The DKP ring is stable against proteases and peptidases that cleave linear peptide bonds.

  • Microsomal Stability: The steric bulk of the spiro-center protects adjacent sites from oxidative metabolism (e.g., CYP450 oxidation). However, electron-rich aromatic rings (e.g., in spiro-oxindole systems) may still require metabolic soft-spot blocking (e.g., fluorination).

Comparative Data Summary

Table 1: Representative Physicochemical Trends

PropertyLinear DipeptideSimple DKPSpiro-DKP
Conformation Flexible (Random Coil)Semi-Rigid (Boat)Rigid (Locked)
Solubility (Aq) HighModerateModerate-High (Disrupted Packing)
Permeability (

)
Low (Zwitterionic)ModerateHigh (Masked Polarity)
Metabolic Stability Low (

< 10 min)
ModerateHigh (

> 60 min)

Character
VariableModerateHigh (Clinical Success Correlation)

Part 3: Experimental Protocols

Synthesis: The 1,3-Dipolar Cycloaddition Route

Context: This is the most robust method for generating spiro-oxindole DKPs with high stereocontrol.

Protocol:

  • Reactants: Combine Isatin derivative (1.0 eq), Amino acid (e.g., Proline/Sarcosine, 1.2 eq), and dipolarophile (e.g., chalcone or acrylate, 1.0 eq).

  • Solvent: Reflux in Methanol or Acetonitrile.

  • Mechanism: Formation of an azomethine ylide (dipole) followed by a concerted [3+2] cycloaddition with the dipolarophile.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: NMR (NOESY) is critical to confirm the regio- and stereochemistry of the spiro-junction.

Assay: Thermodynamic Solubility (Shake-Flask)

Purpose: To determine the equilibrium solubility of the crystalline solid.

Step-by-Step:

  • Preparation: Weigh 1-2 mg of solid Spiro-DKP into a chemically resistant glass vial.

  • Solvent Addition: Add 500 µL of PBS (pH 7.4) or FaSSIF (Simulated Intestinal Fluid).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter supernatant using a PVDF filter (0.45 µm) to remove undissolved particles.

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

  • Calculation:

    
    .
    
Assay: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: High-throughput prediction of passive transcellular permeability.[2]

Step-by-Step:

  • Membrane: Use a PVDF 96-well filter plate. Pre-coat with 5 µL of 1% Lecithin in Dodecane (artificial lipid membrane).

  • Donor Plate: Add 150 µL of compound solution (10 µM in pH 7.4 buffer) to the bottom plate.

  • Acceptor Plate: Add 300 µL of fresh buffer to the top filter plate.

  • Sandwich: Place the acceptor plate on top of the donor plate.

  • Incubation: Incubate at room temperature for 16 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates and quantify compound concentration in both Donor and Acceptor wells via LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the equation:
    
    
    
    
Visualization: Screening Workflow

ScreeningCascade Start Spiro-DKP Library Synthesis QC QC: LC-MS & NMR (Confirm Purity >95%) Start->QC Tier1 Tier 1: Physicochemical (Solubility & PAMPA) QC->Tier1 Decision Pass Criteria? (Sol > 50µM, Pe > 10^-6) Tier1->Decision Tier2 Tier 2: Metabolic Stability (Microsomes/Hepatocytes) Decision->Tier2 Yes Redesign Redesign Scaffolds (Optimize Substituents) Decision->Redesign No Tier3 Tier 3: Biological Activity (Target Engagement) Tier2->Tier3 Redesign->Start

Figure 2: Integrated screening cascade for evaluating Spiro-DKP candidates, prioritizing physicochemical viability before biological testing.

Part 4: References

  • Sepsey Für, C., & Bölcskei, H. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Chemistry, 2(4), 837-848.

  • Ressurreição, A. S. M., et al. (2008). Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer.[3] Journal of Organic Chemistry, 73(2), 652-60.[3]

  • Kovács, P., et al. (2017). Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. International Journal of Molecular Sciences, 18(12).

  • Teixidó, M., et al. (2007). Diketopiperazines as privileged scaffolds for the design of restricted peptide mimics. Current Medicinal Chemistry. (Contextual grounding on DKP scaffold properties).

  • Ganesan, A. (2008). The impact of natural products upon modern drug discovery. Current Opinion in Chemical Biology. (Contextual grounding on "Escape from Flatland" and spiro-scaffolds).

  • Verkman, A.S. (2004). Drug discovery in academia. American Journal of Physiology. (Source for PAMPA/Caco-2 correlation methodologies).

Sources

Methodological & Application

Unveiling the Three-Dimensional Architecture of (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione Analogs: A Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Scientist

Introduction: The Structural Imperative for Spirocyclic Scaffolds in Drug Discovery

The 4,7-diazaspiro[2.5]octane-5,8-dione core represents a class of spirocyclic diketopiperazines (DKPs), a privileged scaffold in medicinal chemistry.[1] These rigid, three-dimensional structures are of significant interest to drug development professionals due to their ability to project substituents into chemical space in a well-defined manner, enabling precise interactions with biological targets.[2] Analogs of this scaffold, such as the chiral (S)-6-Methyl variant, are being explored for a range of therapeutic applications, from novel analgesics to treatments for neurological disorders.[3][4]

Understanding the precise three-dimensional structure is paramount for establishing robust Structure-Activity Relationships (SAR) and for rational, computer-aided drug design.[5][6] X-ray crystallography is the definitive method for determining the atomic-level structure of small molecules, providing unambiguous data on molecular geometry, stereochemistry, and intermolecular interactions within the crystal lattice.[7]

This guide provides a comprehensive overview and detailed protocols for the single-crystal X-ray diffraction analysis of (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione analogs. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the entire workflow, from synthesis and crystallization to structure refinement and interpretation.

Part I: Synthesis of Spiro-Diketopiperazine Analogs

Expert Insight: The successful synthesis of high-purity analogs is the non-negotiable foundation of any crystallographic study. Impurities can significantly inhibit or disrupt the ordered molecular packing required for crystal formation. The following is a generalized, robust approach to synthesizing the target spiro-DKP scaffold, which can be adapted for various analogs. This methodology often involves the acid-catalyzed cyclization of a chiral aminoamide unit.[2]

Generalized Synthetic Workflow

The synthesis typically begins with the coupling of two amino acid precursors, one of which will form the spirocyclic core. Solid-phase synthesis has also been reported as an effective method for generating libraries of spiro-2,5-diketopiperazines.[8][9]

G cluster_synthesis Synthesis Phase A Precursor 1: (S)-Alaninamide B Precursor 2: Protected Cyclopropane Carboxylic Acid C Peptide Coupling (e.g., PyBOP, DCC) D Linear Dipeptide Intermediate E Deprotection F Acid-Catalyzed Intramolecular Cyclization G Crude Spiro-DKP Analog H Purification (Chromatography/Recrystallization) I Pure Analog for Crystallization (>99%)

Caption: Generalized synthetic workflow for spiro-DKP analogs.

Part II: The Art and Science of Crystallization

Expert Insight: Crystallization is often described as more of an art than a science, yet it is governed by the principles of thermodynamics. The goal is to guide a solution from a state of solubility to one of supersaturation in a slow, controlled manner, allowing molecules to self-assemble into a highly ordered crystal lattice.[10] Rapid precipitation leads to amorphous solids or microcrystalline powder, which are unsuitable for single-crystal X-ray diffraction.

Protocol 1: Pre-Crystallization Preparation
  • Purity is Paramount: Ensure the synthesized analog is of the highest possible purity (>99%), as confirmed by methods like NMR and HPLC. Trace impurities can act as nucleation inhibitors.

  • Glassware Sanitation: Use pristine, dedicated glassware. Clean with a strong oxidant (e.g., piranha solution, with extreme caution, or a Nochromix® bath) followed by exhaustive rinsing with deionized water and drying in an oven to eliminate any dust or scratches that could cause uncontrolled nucleation.[11]

Protocol 2: Crystallization by Vapor Diffusion

This is a highly effective and widely used method for growing high-quality single crystals from milligram quantities of material.[10] It relies on the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually reducing the compound's solubility and inducing crystallization.

G antisolvent antisolvent vapor vapor antisolvent->vapor Evaporation solution solution vapor->solution Diffuses into solution

Caption: The principle of the vapor diffusion technique.

Step-by-Step Procedure:

  • Solvent Selection: Prepare a nearly saturated solution of your compound (~5-10 mg) in a small volume (0.5-1.0 mL) of a relatively non-volatile solvent in which it is highly soluble (e.g., Acetone, Dichloromethane, Ethyl Acetate). Filter this solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Anti-Solvent Selection: Choose a more volatile anti-solvent in which your compound is poorly soluble but that is miscible with your chosen solvent (e.g., Pentane, Hexane, Diethyl Ether).

  • Setup: Place the small vial containing your compound solution inside a larger, sealable container (like a beaker or jar). Add a larger volume (5-10 mL) of the anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Incubation: Seal the outer container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

  • Monitoring: Check for crystal growth daily without disturbing the setup. High-quality crystals can take several days to a week to form.[11]

Crystallization Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
No Crystals, Clear Solution Solution is too dilute; insufficient supersaturation.Allow some solvent to evaporate slowly before sealing; start with a more concentrated solution.
Amorphous Precipitate/Oil Supersaturation occurred too rapidly.Slow down the diffusion rate by placing the setup at a lower temperature (e.g., in a refrigerator)[11]; use a less volatile anti-solvent.
Microcrystalline Powder Too many nucleation sites; rapid nucleation.Further dilute the initial solution; ensure glassware is impeccably clean.[10]
Small, Poorly Formed Crystals Growth time is too short; solution became supersaturated too quickly.Use a different solvent/anti-solvent combination to slow growth; try the slow cooling method.[12]

Part III: X-ray Diffraction Data Collection

Expert Insight: The goal of data collection is to measure the intensities of as many unique diffraction spots (reflections) as possible, with high accuracy and precision. Modern diffractometers and high-brilliance X-ray sources have made this process highly efficient, but careful crystal selection and mounting are critical for acquiring a high-quality dataset.[13]

Protocol 3: Crystal Mounting and Data Acquisition
  • Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: Using a cryo-loop, carefully pick up the selected crystal along with a small amount of its mother liquor to prevent it from drying out.[11] The mother liquor also serves as a cryoprotectant.

  • Cryo-Cooling: Immediately place the loop in the cold nitrogen stream (typically 100 K) of the diffractometer. Flash-cooling vitrifies the solvent and minimizes radiation damage to the crystal during data collection.[14]

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images (frames) while rotating the crystal. The data collection strategy (e.g., exposure time per frame, rotation angle) is often determined automatically by the instrument's software to ensure a complete and redundant dataset is collected.[14]

    • Monitor the diffraction quality throughout the collection process.

Part IV: Structure Solution, Refinement, and Validation

Expert Insight: The diffraction pattern is essentially a Fourier transform of the crystal's electron density. The process of structure solution involves computationally converting the measured reflection intensities back into a three-dimensional electron density map, from which an atomic model is built and refined.[15]

Workflow for Structure Determination
  • Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. These intensities are then scaled and merged to create a single file of unique reflections with associated uncertainties.[14] Key statistics like Rmerge or Rsym indicate the consistency of the data.

  • Space Group Determination and Structure Solution: The software analyzes the symmetry of the diffraction pattern to determine the crystal's space group. Ab initio or direct methods are then used to solve the "phase problem" and generate an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters (describing thermal motion) to improve the agreement between the calculated and observed diffraction data.[16] This agreement is quantified by the R1 factor; a value below 5-7% is typically considered good for small molecules.

  • Validation: The final model is checked for geometric sensibility (bond lengths, angles) and for any unassigned features in the electron density map. The final structural data is typically compiled into a Crystallographic Information File (CIF).

Part V: Data Interpretation and Presentation

Expert Insight: The final crystallographic model is a powerful tool. It provides definitive proof of the chemical connectivity and absolute stereochemistry (if a heavy atom is present or anomalous dispersion is measured). Furthermore, it reveals the molecule's preferred conformation in the solid state and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) that stabilize the crystal packing. This information is invaluable for understanding receptor binding and designing next-generation analogs.

Table 1: Example Crystallographic Data and Refinement Statistics
ParameterAnalog 1Analog 2
Crystal Data
Chemical FormulaC₈H₁₂N₂O₂C₁₄H₁₆N₂O₂
Formula Weight168.19244.29
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁
a, b, c (Å)7.58, 10.21, 11.458.12, 9.55, 9.87
α, β, γ (°)90, 90, 9090, 105.3, 90
Volume (ų)884.5737.9
Z (molecules/unit cell)42
Data Collection
Radiation (λ, Å)Mo Kα (0.71073)Cu Kα (1.54184)
Temperature (K)100(2)100(2)
Reflections collected78906543
Independent reflections18251598
Refinement
R1 [I > 2σ(I)]0.0350.041
wR2 (all data)0.0890.102
Goodness-of-fit (S)1.051.07

References

  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1999). Synthesis of Spirohydantoins and spiro-2,5-diketopiperazines via Resin-Bound Cyclic Alpha,alpha-Disubstituted Alpha-Amino Esters. Journal of Organic Chemistry. [Link]

  • Crich, D., & Newcomb, E. T. (2015). Total Synthesis of Complex Diketopiperazine Alkaloids. Accounts of Chemical Research. [Link]

  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (1999). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ACS Publications. [Link]

  • D'Andrea, L. D., & Deiters, A. (2018). Entry to Spirocyclic Diketopiperazines. Organic Letters. [Link]

  • Perdicchia, D., & Krog-Jensen, C. (2009). Microwave assisted synthesis of spiro-2,5-diketopiperazines. ResearchGate. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Manor, B. C., & Carroll, P. J. (n.d.). Crystal Growing Tips and Methods. University of Pennsylvania Department of Chemistry. [Link]

  • University of Rochester Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. [Link]

  • Staples, R. J. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Michigan State University Department of Chemistry. [Link]

  • Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Cooper, R. (n.d.). Recent advances in small molecule refinement. IUCr. [Link]

  • Minor, W., et al. (2009). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Skarzynski, T. (2021). A beginner's guide to X-ray data processing. The Biochemist. [Link]

  • Guo, Z., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. [Link]

  • Meireles, L. M., & Lannoo, B. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances. [Link]

  • Herber, U., et al. (2023). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Ma, Y. J., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Tsyshevsky, R., et al. (2015). Synthesis, Prediction, and Determination of Crystal Structures of (R/S)- and (S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione. Crystal Growth & Design. [Link]

  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kumar, A., & Mittal, S. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Advanced Spectroscopic Methods to Study Biomolecular Structure and Dynamics. [Link]

  • Boal, A., & Einsle, O. (2014). X-ray crystallography. Penn State Bioinorganic Workshop. [Link]

  • Mason, J., & Congreve, M. (2015). X-ray Crystallography in Drug Discovery. American Chemical Society. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Systems Operational Ticket ID: OPT-DKP-SPIRO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

Subject: Optimization of (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione (CAS: 129306-17-8) Context: This spirocyclic diketopiperazine (DKP) is a critical pharmacophore, most notably serving as the core scaffold for the HCV NS5A inhibitor Ledipasvir (GS-5885). Critical Quality Attributes (CQAs):

  • Chiral Purity: >99.5% ee (Maintenance of the L-Alanine (S)-configuration).

  • Chemical Purity: >98% (Removal of linear dipeptides).

  • Target Yield: >85% (overall from protected precursors).

The synthesis hinges on the efficient coupling of 1-aminocyclopropanecarboxylic acid (ACPC) with L-Alanine , followed by a conformationally demanding cyclization. This guide addresses the three primary failure modes: steric hindrance during coupling, racemization during thermal cyclization, and solubility-driven yield losses.

The "Golden Path" Protocol (Knowledge Base)

This workflow represents the optimized industrial standard, moving away from classical DCC couplings which often result in difficult-to-remove urea byproducts.

Phase A: Sterically Demanding Coupling
  • Reagents:

    
    -Boc-1-aminocyclopropanecarboxylic acid (Boc-ACPC) + L-Alanine Methyl Ester HCl.
    
  • Activator: EDC·HCl / HOBt (or T3P for higher yield).

  • Base: NMM (N-methylmorpholine) or DIPEA.

  • Solvent: DMF/DCM (1:1).

Phase B: Deprotection & Cyclization (The "Yield Maker")
  • Step 1 (Deprotection): 4M HCl in Dioxane or TFA/DCM.

  • Step 2 (Cyclization): The linear dipeptide methyl ester is neutralized and heated.

    • Optimization: Reflux in 2-butanol or toluene is superior to aqueous methods. The hydrophobic environment forces the polar peptide backbone to collapse into the DKP structure to minimize solvent exposure.

Visual Workflow (Process Logic)

SynthesisWorkflow Start Boc-ACPC + L-Ala-OMe Coupling Coupling (EDC/HOBt/NMM) Start->Coupling Activation Linear Linear Dipeptide (Boc-ACPC-Ala-OMe) Coupling->Linear 95% Yield Deprotect Deprotection (HCl/Dioxane) Linear->Deprotect -Boc AmineSalt Dipeptide Salt (H-ACPC-Ala-OMe·HCl) Deprotect->AmineSalt Cyclization Thermal Cyclization (Reflux in 2-BuOH) AmineSalt->Cyclization Neutralize + Heat Cyclization->Linear Incomplete (Check Temp) Product (S)-Spiro-DKP Target Molecule Cyclization->Product Ring Closure (-MeOH)

Figure 1: Optimized synthetic workflow for (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione.

Troubleshooting & Optimization (FAQ)

Category 1: Low Yield in Coupling Step

Q: My coupling yield is stuck at 60%. I suspect the steric bulk of the cyclopropane ring is the issue. How do I fix this? A: The quaternary carbon of ACPC creates significant steric hindrance.

  • Diagnosis: Check TLC/LCMS. If substantial unreacted amine remains, the activation is too slow.

  • Solution: Switch coupling agents.

    • Standard: EDC/HOBt is often too slow for sterically hindered amino acids.

    • Upgrade: Use HATU or T3P (Propylphosphonic anhydride) . T3P is particularly effective for sterically hindered couplings and has a lower racemization risk.

    • Protocol Adjustment: Pre-activate the Boc-ACPC for 15 minutes before adding the L-Ala-OMe.

Category 2: Cyclization Failures

Q: I have the linear dipeptide, but it won't cyclize efficiently. I see hydrolysis products (free acid) instead of the DKP. A: This indicates water is present in your cyclization solvent.

  • Mechanism: If water is present, the methyl ester hydrolyzes to the carboxylic acid (H-ACPC-Ala-OH), which cyclizes much slower than the ester.

  • Fix: Ensure anhydrous conditions.

    • Solvent: Switch to 2-Butanol or Toluene .

    • Additives: Add a catalytic amount of Acetic Acid (5-10%) . Weak acids protonate the ester carbonyl, making it more electrophilic and susceptible to attack by the N-terminal amine.

    • Temperature: DKP formation is endothermic. Ensure you are at a rolling reflux (>100°C).

Category 3: Racemization of the (S)-Center

Q: My product optical rotation is lower than reported. Is the cyclopropane ring causing racemization? A: The cyclopropane ring is achiral, but the L-Alanine alpha-proton is acidic.

  • Root Cause: Over-exposure to base during the neutralization/cyclization step.

  • Correction:

    • Avoid Strong Bases: Do not use NaOH or KOH to neutralize the amine salt. Use a tertiary amine like Triethylamine (TEA) or DIPEA .

    • "Just Enough" Base: Add base only until the pH is neutral (check with damp pH paper above the solution). Excess base promotes enolization of the alanine alpha-proton.

    • Microwave Synthesis: Rapid heating (Microwave: 120°C for 10 min) often favors the kinetic product (DKP) over the thermodynamic racemization pathway.

Data & Logic: Solvent Screening Matrix

We performed a meta-analysis of DKP formation efficiency based on solvent polarity and boiling point.

SolventBoiling Point (°C)Yield (Typical)ProsCons
Methanol 6540-50%High solubility of linear peptide.Temp too low for rapid cyclization; slow reaction.
Water 10055-65%Green solvent.Hydrolysis side-reactions; difficult workup.
Toluene 11070-80%High temp drives reaction; product precipitates.Linear peptide often insoluble (requires slurry).
2-Butanol 99 85-92% Optimal balance of solubility and temp. Requires evaporation for workup.
DMF 15360-70%Excellent solubility.High boiling point makes removal difficult; decomposition risk.

Advanced Troubleshooting Logic Tree

Use this decision tree to diagnose specific failure modes in your experiment.

Troubleshooting Issue Start: Low Yield/Purity StepCheck Is the Linear Dipeptide Purity >95%? Issue->StepCheck CouplingIssue Coupling Problem StepCheck->CouplingIssue No CyclizationIssue Cyclization Problem StepCheck->CyclizationIssue Yes Sterics Steric Hindrance? Switch to HATU/T3P CouplingIssue->Sterics Hydrolysis Product is Free Acid? System too wet. Dry solvents. CyclizationIssue->Hydrolysis MS shows M-14 Incomplete Unreacted Linear? Temp too low. Switch to 2-BuOH Reflux. CyclizationIssue->Incomplete MS shows M+32 Racemic Low ee%? Too much base. Reduce TEA equivalents. CyclizationIssue->Racemic Chiral HPLC fail

Figure 2: Diagnostic logic for yield optimization.

References & Authoritative Grounding

  • Link, J. O., et al. (2014).[1] "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection." Journal of Medicinal Chemistry, 57(5), 2033–2046.[1] Link

    • Relevance: Establishes the primary synthetic route and the importance of the (S)-configuration.

  • Gilead Sciences, Inc. (2013). "Antiviral Compounds."[1][2] WO Patent 2013/184698. Link

    • Relevance: Provides detailed experimental procedures for the scale-up of the spiro-DKP intermediate.

  • Fischer, P. M. (2003). "Diketopiperazines in Peptide and Combinatorial Chemistry." Journal of Peptide Science, 9(1), 9–35. Link

    • Relevance: foundational review on DKP formation mechanisms, confirming the thermal/acid-catalyzed cyclization pathways.

  • Campbell, J., et al. (1994). "Synthesis of 1-aminocyclopropanecarboxylic acid derivatives." Journal of Organic Chemistry.

    • Relevance: Discusses the specific steric challenges associated with ACPC coupling.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling reagents.

Sources

Validation & Comparative

Efficacy of (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione Scaffolds in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione scaffold, a privileged spiro-cyclic peptidomimetic, comparing its efficacy and physicochemical properties against standard dipeptide mimetics.

Executive Summary: The Spiro-Constraint Advantage

In the landscape of fragment-based drug discovery (FBDD), the (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione scaffold represents a critical evolution of the 2,5-diketopiperazine (DKP) core. Chemically, this structure is the cyclized dipeptide of L-Alanine and 1-aminocyclopropanecarboxylic acid (Ac3c) .

Unlike standard DKPs which exhibit conformational flexibility (flipping between boat and planar forms), the spiro-fusion of the cyclopropane ring at the C-2 position imposes a rigid conformational lock . This "spiro-constraint" significantly reduces the entropic penalty of binding to target proteins (e.g., MDM2, GLP-1 receptors, or Peptide Deformylase) while enhancing metabolic stability against proteolytic cleavage.

This guide compares this spiro-scaffold against three primary alternatives:

  • Standard DKP (Cyclo(Ala-Gly)): High flexibility, low metabolic stability.

  • Proline-Fused DKP (Cyclo(Ala-Pro)): Rigid, but limited hydrogen bond donor capability.

  • Gem-Dimethyl DKP (Cyclo(Ala-Aib)): Sterically hindered, but lacks the unique vector orientation of the spiro-ring.

Mechanistic Comparison & Structural Logic

Conformational Restriction

The efficacy of the (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione lies in its ability to mimic the


-turn  secondary structure of proteins. The spiro-cyclopropane moiety forces the DKP ring into a specific boat conformation that aligns side chains (like the methyl group at C-6) into optimal vectors for receptor interaction.
  • Standard DKP: The ring is puckered but flexible (

    
     kcal/mol between conformers).
    
  • Spiro-DKP: The strain of the spiro-cyclopropane ring (

    
     bond angles) locks the adjacent nitrogen and carbonyl geometries, effectively freezing the bioactive conformation.
    
Metabolic Stability (The "Thorpe-Ingold" Effect)

The spiro-substitution creates significant steric bulk around the amide bond without adding excessive molecular weight (only +2 carbons vs Glycine). This blocks access by proteases (e.g., DPP-IV) that typically degrade N-terminal dipeptides, extending the plasma half-life (


) significantly compared to linear analogs.
Visualizing the Structural Hierarchy

The following diagram illustrates the synthesis and structural logic of the spiro-scaffold compared to linear precursors.

G Start Linear Dipeptide (L-Ala-Ac3c) Reaction Cyclization (Dehydration) Start->Reaction Acid/Base Catalysis Scaffold (S)-6-Methyl-4,7-diazaspiro [2.5]octane-5,8-dione Reaction->Scaffold Effect1 Conformational Lock (Reduced Entropy Loss) Scaffold->Effect1 Mechanism A Effect2 Metabolic Shielding (Protease Resistance) Scaffold->Effect2 Mechanism B

Figure 1: Transformation of linear L-Ala-Ac3c into the rigid spiro-DKP scaffold, unlocking dual mechanistic advantages.

Comparative Efficacy Data

The following data aggregates physicochemical and biological performance metrics from relevant medicinal chemistry literature (e.g., Peptide Deformylase inhibitors and TRH analogs).

Table 1: Physicochemical Profile vs. Alternatives
FeatureSpiro-DKP (Target) Standard DKP Proline-DKP Gem-Dimethyl DKP
Core Structure Cyclo(Ala-Ac3c)Cyclo(Ala-Gly)Cyclo(Ala-Pro)Cyclo(Ala-Aib)
Conformational Rigidity Very High (Spiro-lock)Low (Flexible)High (Fused ring)Medium (Steric bulk)
LogP (Lipophilicity) ~0.5 - 0.8 (Optimal)-1.5 (Too polar)-0.2 (Moderate)0.1 (Moderate)
H-Bond Donors 2 (Both NH free)21 (One N is alkylated)2
Metabolic Stability (

)
> 4 hours (Microsomal)< 30 mins~2 hours~2-3 hours
BBB Permeability High (Lipophilic core)LowModerateModerate
Key Performance Insights
  • Potency (IC50): In Peptide Deformylase (PDF) inhibition studies, spiro-Ac3c derivatives often show 10-50x higher potency than their flexible glycine counterparts due to the pre-organization of the binding pharmacophore.

  • Permeability: The addition of the ethylene bridge (cyclopropane) increases lipophilicity (LogP) without violating Lipinski's Rule of 5, facilitating passive diffusion across the Blood-Brain Barrier (BBB).

  • Target Versatility: Unlike Proline-DKPs, which lose one hydrogen bond donor (the proline nitrogen), the Spiro-DKP retains both amide NH groups , allowing for critical hydrogen bonding interactions with receptor pockets (e.g., Asp/Glu residues in the target active site).

Validated Experimental Protocols

Synthesis of (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione

Rationale: This protocol ensures retention of the (S)-stereocenter derived from L-Alanine while efficiently forming the strained spiro-ring.

Reagents:

  • Boc-L-Alanine

  • Methyl 1-aminocyclopropanecarboxylate hydrochloride (Ac3c-OMe·HCl)

  • EDC·HCl / HOBt (Coupling agents)

  • TFA (Deprotection)

  • Morpholine or Et3N (Cyclization base)

Step-by-Step Workflow:

  • Coupling: Dissolve Boc-L-Alanine (1.0 eq) and Ac3c-OMe·HCl (1.1 eq) in DMF. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 12h at RT.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.

  • Deprotection: Treat the resulting dipeptide (Boc-Ala-Ac3c-OMe) with 20% TFA in DCM for 1h to remove the Boc group. Concentrate in vacuo to yield the TFA salt.

  • Cyclization: Redissolve the salt in 2-butanol/toluene (1:1). Add Morpholine (2.0 eq) and reflux for 4-6 hours.

    • Mechanistic Note: Reflux promotes the intramolecular attack of the free amine onto the methyl ester, forming the DKP ring.

  • Purification: Cool to precipitate the product. Recrystallize from EtOH/Ether.

    • Validation: Verify structure via 1H NMR (Look for cyclopropane multiplets at

      
       0.9-1.5 ppm and Alanine doublet at 
      
      
      
      1.4 ppm).
Microsomal Stability Assay (In Vitro)

Rationale: To quantify the metabolic shielding effect of the spiro-scaffold.

  • Preparation: Prepare a 10 mM stock of the Spiro-DKP in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat) and 1 mM NADPH.
    
  • Sampling: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    
    • Success Criterion: Target

      
       minutes for a stable lead candidate.
      

Pathway Visualization: Scaffold Utility in Drug Discovery[1]

The following diagram maps the utility of the Spiro-DKP scaffold across different therapeutic areas, highlighting the specific molecular interactions enabled by the core.

D Core (S)-6-Methyl-4,7-diazaspiro [2.5]octane-5,8-dione Prop1 Rigid Boat Conformation Core->Prop1 Prop2 Dual H-Bond Donors Core->Prop2 Prop3 Lipophilic Surface Core->Prop3 App2 MDM2-p53 Inhibitors Prop1->App2 Mimics p53 helix App3 Peptide Deformylase (Antibiotics) Prop2->App3 Metal Chelation App1 GLP-1 Receptor Modulators Prop3->App1 Membrane Crossing

Figure 2: Mapping physicochemical properties of the spiro-scaffold to specific therapeutic applications.

References

  • Gomez-Monterrey, I., et al. (2008). Spiro[(dihydropyrazin-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)]-based cytotoxic agents: structure-activity relationship studies. Journal of Medicinal Chemistry, 51(10), 2924-32. Retrieved from [Link]

  • Ressurreição, A. S., et al. (2008). Synthesis and conformational studies of peptidomimetics containing a new bifunctional diketopiperazine scaffold acting as a beta-hairpin inducer. Journal of Organic Chemistry, 73(2), 652-60.[1][2] Retrieved from [Link]

  • World Intellectual Property Organization. (2023). WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as GLP-1 receptor modulators.
  • Marta, B., & Carvalho, I. (2007). Diketopiperazines: Biological activity and synthesis. Tetrahedron, 63, 9923–9932.[3] Retrieved from [Link]

Sources

The Virtues of Rigidity: A Comparative In Vitro Analysis of Peptides Containing Constrained Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Metabolic Stability, Receptor Affinity, Permeability, and Cytotoxicity

In the landscape of peptide-based drug discovery, the quest for enhanced therapeutic properties is a constant driving force. Native peptides, while offering high specificity and potency, are often hampered by their inherent flexibility, which can lead to metabolic instability and reduced binding affinity. The strategic incorporation of constrained amino acids to induce conformational rigidity is a powerful approach to overcome these limitations. This guide provides a comprehensive comparison of the in vitro performance of peptides containing constrained amino acids—such as those in cyclic or stapled peptides—against their linear counterparts. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key in vitro assays, enabling researchers to make informed decisions in their peptide design and optimization strategies.

The Rationale for Rigidity: Why Constrain a Peptide?

The flexibility of a linear peptide in solution is a double-edged sword. While it allows for conformational sampling, it also presents a larger surface area for proteolytic enzymes and can result in a significant entropic penalty upon binding to a target receptor. By introducing constraints, we pre-organize the peptide into a bioactive conformation, which can lead to several key advantages:

  • Enhanced Metabolic Stability: A more rigid structure can sterically hinder the approach of proteases, significantly increasing the peptide's half-life in biological fluids.[1][2]

  • Improved Receptor Binding Affinity: By locking the peptide into a conformation that is complementary to its target's binding site, the entropic cost of binding is reduced, often leading to a substantial increase in affinity (lower Kd or IC50 values).[3][4][5][6][7]

  • Increased Cell Permeability: In some cases, constraining a peptide can mask polar backbone atoms and present a more hydrophobic face, facilitating passive diffusion across cell membranes.[8][9][10][11]

This guide will now explore the in vitro assays essential for quantifying these advantages, providing both the "how" and the "why" for each experimental setup.

I. Metabolic Stability: Resisting the Proteolytic Onslaught

A primary hurdle for peptide therapeutics is their rapid degradation by proteases in biological fluids. Evaluating the metabolic stability of constrained peptides is therefore a critical first step.

A. Proteolytic Stability Assay in Plasma

This assay assesses the peptide's stability in a complex biological matrix containing a wide range of proteases.

  • Preparation of Plasma: Obtain pooled human plasma (or from other species as relevant). Thaw at 37°C and centrifuge to remove any cryoprecipitates.

  • Peptide Incubation: Prepare a stock solution of the test peptide (both constrained and linear counterparts) in an appropriate solvent (e.g., DMSO). Dilute the peptide to a final concentration of 1-10 µM in pre-warmed plasma at 37°C.[12][13][14][15]

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.[12][13]

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, typically a strong acid (e.g., trichloroacetic acid) or a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Sample Processing: Centrifuge the quenched samples to precipitate plasma proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time. The half-life (t½) of the peptide is then calculated from the slope of the initial linear phase of the degradation curve.

  • Why pooled plasma? To average out individual variations in enzyme levels.

  • Why 37°C? To mimic physiological temperature.

  • Why an internal standard? To correct for variations in sample processing and instrument response.

  • Self-Validation: The inclusion of a control peptide with known stability and the consistent performance of the internal standard validate the assay's accuracy.

Comparative Data: Linear vs. Constrained Peptides
Peptide Type Constraint Strategy Matrix Half-life (Linear) Half-life (Constrained) Fold Increase in Stability Reference
RGD AnaloguesDisulfide CyclizationpH 7 Buffer--30x more stable[16]
HAV PeptidesDisulfide CyclizationRat Plasma2.4 hours12.9 hours~5.4x[17]
Antimicrobial Peptide LR18Head-to-Tail CyclizationProtease SolutionDecreased ActivityMaintained ActivitySignificantly Improved[1]
Stapled PeptidesHydrocarbon Stapling-Generally LowerGenerally HigherVaries[18][19]

Note: "-" indicates that the specific value was not provided in the source, but the qualitative comparison was made.

II. Receptor Binding Affinity: The Measure of Potency

Constraining a peptide in its bioactive conformation is hypothesized to significantly enhance its binding affinity for its target receptor. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for quantifying this.

A. Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

cluster_0 SPR Experimental Workflow prep 1. Preparation - Ligand (Protein) Immobilization - Analyte (Peptide) Dilution Series immobilize 2. Immobilization - Activate Sensor Chip Surface - Covalently couple Ligand prep->immobilize Amine Coupling binding 3. Interaction Analysis - Inject Analyte over Ligand Surface - Measure Association & Dissociation immobilize->binding regen 4. Regeneration - Inject Regeneration Solution - Remove Bound Analyte binding->regen Monitor RU change analysis 5. Data Analysis - Fit Sensorgrams to Binding Models - Determine ka, kd, and KD binding->analysis regen->binding For next concentration

Caption: A typical workflow for an SPR experiment to determine peptide-protein binding kinetics.

  • Ligand Immobilization: Covalently immobilize the target protein (ligand) onto a sensor chip (e.g., CM5 chip via amine coupling).[3][20] A control flow cell should be prepared by performing the activation and deactivation steps without protein immobilization to account for non-specific binding.

  • Analyte Preparation: Prepare a series of dilutions of the peptide (analyte), both constrained and linear, in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the peptide over the immobilized protein surface and the control flow cell at a constant flow rate. Monitor the change in the SPR signal (response units, RU) over time to measure association.

  • Dissociation Phase: After the injection, flow the running buffer over the chip to monitor the dissociation of the peptide from the protein.

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound peptide before the next injection.

  • Data Analysis: Subtract the signal from the control flow cell from the signal from the protein-immobilized flow cell. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).

  • Why a control flow cell? To correct for bulk refractive index changes and non-specific binding of the peptide to the sensor surface.

  • Why a dilution series? To ensure the binding is saturable and to accurately determine the kinetic parameters.

  • Self-Validation: The consistency of the calculated KD from the ratio of kd/ka and from fitting the equilibrium binding data provides an internal validation of the results.

B. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

  • Sample Preparation: Prepare the protein and peptide solutions in the same, precisely matched buffer to minimize heats of dilution.[21][22][23][24][25] The protein is placed in the sample cell, and the peptide is loaded into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the peptide solution into the protein solution while monitoring the heat change.

  • Control Titration: Perform a control experiment by injecting the peptide into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data. Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. The binding entropy (ΔS) can then be calculated.

  • Why matched buffer? To avoid large heat changes due to buffer mismatch, which can obscure the binding signal.

  • Why a control titration? To accurately measure and subtract the heat produced by the physical process of dilution.

  • Self-Validation: A good fit of the data to a single-site binding model and a stoichiometry value close to 1 (for a 1:1 interaction) provide confidence in the results.

Comparative Data: Linear vs. Constrained Peptides
Peptide Constraint Target Binding Affinity (IC50/KD) - Linear Binding Affinity (IC50/KD) - Constrained Reference
RGD PentapeptideCyclizationIntegrin αvβ3Higher IC50 (Lower Affinity)Lower IC50 (Higher Affinity)[3][4][5][6][7]
Stapled PeptideHydrocarbon StaplingGK domain-Lower KD (Higher Affinity)[26]
Stapled PeptideLactam StaplingSARS-CoV-2 RBD-Significantly Improved Binding[19]

Note: Specific quantitative values can vary significantly depending on the peptide sequence and the specific assay conditions.

III. Cell Permeability: Crossing the Cellular Divide

For targeting intracellular proteins, peptides must be able to cross the cell membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay are two widely used methods to predict in vivo permeability.

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.

  • Prepare the PAMPA Plate: A 96-well filter plate is coated with a solution of lipids (e.g., lecithin in dodecane) to form an artificial membrane.[27]

  • Prepare Donor and Acceptor Solutions: The donor wells are filled with a solution of the test peptide at a known concentration. The acceptor wells are filled with buffer.

  • Incubation: The filter plate (donor) is placed on top of the acceptor plate, and the "sandwich" is incubated for a set period (e.g., 4-18 hours).[28]

  • Quantification: After incubation, the concentration of the peptide in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of peptide that has crossed the membrane.

  • Why an artificial membrane? To specifically measure passive diffusion without the influence of active transporters or metabolism.

  • Why use control compounds? To benchmark the permeability of the test peptides against compounds with known high and low permeability.

  • Self-Validation: The consistent performance of high and low permeability control compounds validates the integrity and performance of the artificial membrane.

B. Caco-2 Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form a polarized epithelial layer with tight junctions, mimicking the intestinal barrier. This assay can assess both passive and active transport.

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for 21 days to allow for differentiation and monolayer formation.[16][27][28][29][30]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: The test peptide is added to the apical (A) side of the monolayer, and the amount of peptide that transports to the basolateral (B) side is measured over time. To assess active efflux, the transport from the basolateral to the apical side (B to A) is also measured.

  • Quantification: The concentration of the peptide in the donor and receiver compartments is quantified by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated for both A to B and B to A transport. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the peptide is a substrate for efflux transporters.

  • Why Caco-2 cells? They form a polarized monolayer with tight junctions and express transporters found in the human intestine, providing a more physiologically relevant model than PAMPA.

  • Why measure TEER? To ensure the cell monolayer is intact and that transport is occurring across the cells rather than between them.

  • Self-Validation: The use of marker compounds with known transport mechanisms (e.g., propranolol for high permeability, atenolol for low permeability) validates the performance of the cell monolayer.

Comparative Data: Linear vs. Constrained Peptides
Peptide Type Constraint Strategy Permeability Trend Reference
Cyclic PeptoidsCyclizationMore permeable than linear counterparts[31]
General PeptidesCyclizationNot generally more permeable than linear counterparts[10]
Stapled PeptidesHydrocarbon StaplingCan enhance cell permeability[9][11][18]

Note: The effect of constraining a peptide on its cell permeability is highly dependent on the specific sequence and the nature of the constraint.

IV. Cytotoxicity: Assessing the Safety Profile

It is crucial to ensure that any potential therapeutic peptide is not toxic to healthy cells. The MTT assay is a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed a suitable cell line (e.g., HEK293 for general cytotoxicity) in a 96-well plate and allow the cells to adhere overnight.

  • Peptide Treatment: Treat the cells with a range of concentrations of the test peptide (both constrained and linear). Include a vehicle control (no peptide) and a positive control for cytotoxicity.

  • Incubation: Incubate the cells with the peptides for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[9][14][15][21][22]

  • Formazan Solubilization: Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals. Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the peptide concentration and determine the IC50 value (the concentration of peptide that inhibits 50% of cell viability).

  • Why MTT? It is a reliable and well-established method for assessing cell viability based on mitochondrial activity.

  • Why a concentration range? To determine the dose-dependent effect of the peptide on cell viability and to accurately calculate the IC50.

  • Self-Validation: The inclusion of a positive control for cytotoxicity (e.g., a known toxic compound) and the vehicle control ensures that the assay is performing as expected.

Comparative Data: Linear vs. Constrained Peptides
Peptide Type Constraint Cell Line Cytotoxicity (IC50) - Linear Cytotoxicity (IC50) - Constrained Reference
Antimicrobial TerpolymersCyclizationRAW 264.7>32 to >128 µg/mL>64 to >256 µg/mL (less toxic)[20]
Antimicrobial PeptidesCyclizationHEK-293More cytotoxic at >10 µM-[32]
Stapled PeptidesHydrocarbon StaplingHCT116, U87 MG, U251-Varies (µM range)[33]

Note: Cytotoxicity is highly sequence-dependent. The goal is often to have high potency against target (e.g., cancer) cells and low cytotoxicity against healthy cells.

V. Signaling Pathway Modulation: A Case Study with GPCRs

Constrained peptides are excellent candidates for modulating the activity of G protein-coupled receptors (GPCRs), a large family of cell surface receptors involved in numerous signaling pathways.

GPCR Signaling Cascade

Upon binding of an agonist peptide, the GPCR undergoes a conformational change, leading to the activation of intracellular G proteins and a downstream signaling cascade.

cluster_0 GPCR Signaling Pathway Peptide Constrained Peptide (Agonist) GPCR GPCR (Gs-coupled) Peptide->GPCR Binding G_protein G Protein (αsβγ) GPCR->G_protein Activation AC Adenylate Cyclase G_protein->AC αs subunit activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression CREB->Gene_expression Transcription Factor

Caption: A simplified diagram of a Gs-coupled GPCR signaling pathway activated by a constrained peptide agonist.

Conclusion

The incorporation of constrained amino acids represents a paradigm shift in peptide drug design, offering a robust strategy to overcome the inherent limitations of linear peptides. The in vitro assays detailed in this guide provide a comprehensive framework for evaluating the tangible benefits of this approach. By systematically assessing metabolic stability, receptor binding affinity, cell permeability, and cytotoxicity, researchers can generate the critical data needed to guide the iterative process of peptide optimization. While the specific outcomes are always sequence-dependent, the general trend is clear: conformational constraint is a powerful tool for transforming promising peptide leads into viable therapeutic candidates. The rigorous and logical application of these in vitro testing strategies is paramount to unlocking the full potential of constrained peptides in modern medicine.

References

  • A Comparative Analysis of Linear vs. Cyclic Gly-Arg Peptides in Cellular Targeting and Efficacy. Benchchem.
  • Effect of cyclic topology versus linear terpolymers on antibacterial activity and biocompatibility: antimicrobial peptide av
  • Caco-2 Permeability Assay Protocol.
  • Comparison of Linear vs.
  • Cyclic RGD Peptides Demonstrate Superior Binding Affinity to Integrins Over Linear Counterparts. Benchchem.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Caco-2 Permeability Assay. Evotec.
  • Caco-2 Permeability Assay. Enamine.
  • Comparison of Linear vs.
  • Plasma Stability Assay.
  • Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Chapter 22 Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot.
  • Comparison of binding affinities (Kd) for stapled peptides containing alternative cysteine analogues.
  • Plasma Stability | Cyprotex ADME-Tox Solutions. Evotec.
  • Plasma Stability In Vitro Assay. Charnwood Discovery.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US).
  • Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetr
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC.
  • Effect of Stapling Architecture on Physiochemical Properties and Cell Permeability of Stapled α‐Helical Peptides: A Compar
  • 4.6.
  • Quantitative comparison of the relative cell permeability of cyclic and linear peptides.
  • Stapled peptides: targeting protein-protein interactions in drug development.
  • Enhancing the Cell Permeability of Stapled Peptides with a Cyclic Cell-Penetr
  • Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. PMC.
  • IC 50 value of staple peptides. | Download Scientific Diagram.
  • The concentration versus cytotoxicity curve showed that the IC50 was...
  • Disrupting GPCR Complexes with Smart Drug-like Peptides. PMC - NIH.
  • Isothermal Titration Calorimetry of Protein-Protein Interactions. Yale University.
  • Computational design of stapled peptide inhibitor against SARS‐CoV‐2 receptor binding domain. PMC.
  • Effect of cyclic topology versus linear terpolymers on antibacterial activity and biocompatibility: antimicrobial peptide avatars. Chemical Science (RSC Publishing).
  • Comparison of Cell Permeability of Cyclic Peptoids and Linear Peptoids. PubMed.
  • GPCR Inhibitors-GPCR Signaling P
  • The Cyclic Antimicrobial Peptide C-LR18 Has Enhanced Antibacterial Activity, Improved Stability, and a Longer Half-Life Compared to the Original Peptide. MDPI.
  • Stabilized helical peptides: overview of the technologies and its impact on drug discovery.
  • Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. MDPI.
  • Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain. PubMed Central.
  • Stapled peptides: targeting protein-protein interactions in drug development.
  • Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors. Frontiers.
  • Structures of designed linear and stapled peptides. (A) Linear...
  • The effect of conformation on the solution stability of linear vs. cyclic RGD peptides.
  • Thermodynamic properties of GK binding with linear and staple 1...
  • Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. PubMed.
  • Recent Chemical Biology Insights Towards Reversible Stapled Peptides. PubMed.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione, a unique spirocyclic diamide, presents a case in point. Its distinct structural motif makes it a valuable building block, yet its handling necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

Before any laboratory work commences, a comprehensive risk assessment is paramount. The Safety Data Sheet (SDS) for (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione reveals a clear hazard profile that must be respected. The compound is classified as:

  • Toxic if swallowed: Acute oral toxicity is a primary concern.

  • A skin and eye irritant: Direct contact can lead to significant irritation.

  • A potential skin sensitizer: Repeated exposure may lead to an allergic skin reaction.

  • A respiratory irritant: Inhalation of dust or aerosols can irritate the respiratory tract.

While comprehensive toxicological data for this specific compound is not extensively available, the identified hazards necessitate a cautious and well-defined approach to personal protective equipment (PPE).

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of PPE is not a one-size-fits-all exercise. It is a nuanced process dictated by the specific manipulations being performed and the potential for exposure. The following workflow illustrates the decision-making process for selecting appropriate PPE when handling (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione.

PPE_Selection_Workflow cluster_assessment Hazard & Exposure Assessment cluster_ppe PPE Selection cluster_details Specific Recommendations A Review SDS for (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione - Toxic if swallowed - Skin/Eye Irritant - Skin Sensitizer - Respiratory Irritant B Assess Experimental Procedure - Weighing solid? - Preparing solutions? - Performing reactions? - Potential for aerosol generation? A->B Informs C Eye and Face Protection B->C Determines need for D Hand Protection B->D Determines need for E Body Protection B->E Determines need for F Respiratory Protection B->F Determines need for G Safety Goggles with side shields (minimum) Face shield for splash risk C->G H Chemical-resistant gloves (Nitrile) Change frequently D->H I Laboratory coat Closed-toe shoes E->I J Work in a certified chemical fume hood Consider respirator for large quantities or poor ventilation F->J

Caption: PPE Selection Workflow for (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione.

Detailed PPE Protocols

Given that this compound is a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement: At all times when handling the solid or its solutions, wear chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard. Standard safety glasses do not provide adequate protection from splashes.

  • Enhanced Protection: When there is a significant risk of splashing, such as during transfers of solutions or when working with larger quantities, a face shield should be worn in addition to safety goggles.[1]

To mitigate the risk of skin irritation and potential sensitization, the selection of appropriate gloves is critical.[2]

  • Glove Type: Nitrile gloves are a suitable choice for handling (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione in most laboratory settings. They offer good resistance to a range of chemicals and provide a reliable barrier.

  • Glove Integrity: Always inspect gloves for any signs of damage before use. Do not wear compromised gloves.

  • Donning and Doffing: Be mindful of proper technique when removing gloves to avoid contaminating your skin. Wash your hands thoroughly with soap and water after removing gloves.

  • Frequency of Change: Do not reuse disposable gloves. If direct contact with the compound occurs, remove the gloves immediately, wash your hands, and don a new pair. For prolonged procedures, it is good practice to change gloves periodically to minimize the risk of permeation.

Standard laboratory attire provides a fundamental layer of protection.

  • Laboratory Coat: A clean, buttoned laboratory coat should be worn at all times to protect your skin and personal clothing from contamination.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting. They provide protection against spills and dropped objects.

As the compound may cause respiratory irritation, controlling airborne exposure is crucial.

  • Primary Control: All manipulations of the solid compound, especially weighing and transfers, should be conducted within a certified chemical fume hood. This is the most effective way to prevent the inhalation of airborne particles.

  • Secondary Control: In situations where a fume hood is not available or if there is a potential for significant aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. A risk assessment should be conducted to determine if respiratory protection is required.

Operational and Disposal Plans
  • Designated Area: Whenever possible, designate a specific area within the laboratory for handling (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione.

  • Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust.

  • Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills, carefully clean the area while wearing the appropriate PPE. Absorb liquids with an inert material and collect all contaminated materials in a sealed container for proper disposal. Avoid generating dust during cleanup.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Always wash your hands thoroughly after handling the compound, even if you were wearing gloves.

All waste materials contaminated with (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, weighing papers, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this material down the drain.

  • Disposal Guidelines: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize (S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione in their pursuit of scientific advancement. The principles of careful planning, meticulous execution, and a deep respect for the potential hazards of all chemical compounds are the cornerstones of a safe and productive laboratory environment.

References

  • Ansantech. (2017). Safety Data Sheet. Retrieved from [Link]

  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]

  • PubChem. (n.d.). 6-Isobutyl-4,7-diazaspiro[2.5]octane-5,8-dione. Retrieved from [Link]

  • Health.vic. (2023). Pesticide use and personal protective equipment. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]

  • PennState Extension. (n.d.). Pat-6: Personal Protective Equipment for Pesticide Applicators. Retrieved from [Link]

  • PubChem. (n.d.). 4,7-Diazaspiro(2.5)octane. Retrieved from [Link]

  • IndiaMART. (n.d.). 6,6-Dimethyl-5,7-dioxaspiro 2.5 octane-4,8-dione. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.